(3-Fluoro-4-methoxyphenyl)hydrazine
Overview
Description
(3-Fluoro-4-methoxyphenyl)hydrazine: is an organic compound with the molecular formula C7H9FN2O and a molecular weight of 156.16 g/mol . It is characterized by the presence of a fluoro group at the third position and a methoxy group at the fourth position on the phenyl ring, along with a hydrazine functional group. This compound is typically a brownish-red solid and is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methoxyphenyl)hydrazine can be achieved through several methods. One common approach involves the reaction of 3-fluoro-4-methoxyaniline with hydrazine hydrate under controlled conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-4-methoxyphenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazines.
Scientific Research Applications
(3-Fluoro-4-methoxyphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The fluoro and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
(4-Methoxyphenyl)hydrazine: Similar structure but lacks the fluoro group.
(3-Fluorophenyl)hydrazine: Similar structure but lacks the methoxy group.
(4-Fluoro-3-methoxyphenyl)hydrazine: Similar structure but with different positions of the fluoro and methoxy groups.
Uniqueness: (3-Fluoro-4-methoxyphenyl)hydrazine is unique due to the specific positioning of the fluoro and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of both groups may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)hydrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQYMYMQKMEVOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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